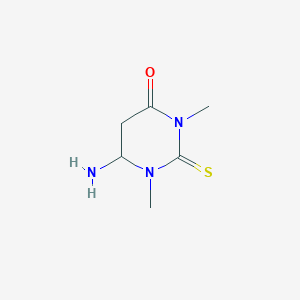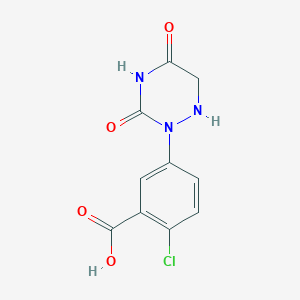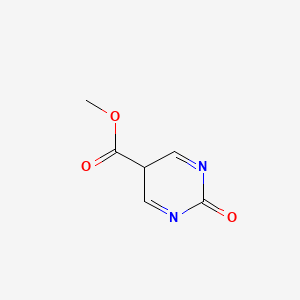
Chlorotrimethylphosphine gold(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorotrimethylphosphine gold(I) can be synthesized through the reaction of gold(I) chloride with trimethylphosphine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
AuCl+P(CH3)3→(CH3)3PAuCl
The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for chlorotrimethylphosphine gold(I) are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with considerations for scaling up the reaction and ensuring purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorotrimethylphosphine gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands, such as phosphines or thiolates.
Oxidation and Reduction Reactions: The gold(I) center can be oxidized to gold(III) or reduced to metallic gold under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, thiolates, and other nucleophiles. These reactions typically occur in polar solvents like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as halogens or peroxides can be used to oxidize gold(I) to gold(III).
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine can reduce gold(I) to metallic gold.
Major Products Formed
Substitution Reactions: Products include various gold(I) complexes with different ligands.
Oxidation Reactions: Products include gold(III) complexes.
Reduction Reactions: Products include metallic gold.
Applications De Recherche Scientifique
Chlorotrimethylphosphine gold(I) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biological Research: It has been investigated for its antibacterial and antiviral properties, showing effectiveness against various bacterial strains and viruses.
Material Science: Gold complexes are used in the development of advanced materials, including nanomaterials and electronic devices.
Mécanisme D'action
The mechanism of action of chlorotrimethylphosphine gold(I) involves its interaction with biological molecules and enzymes. One of the primary targets is the sarcoplasmic reticulum Ca²⁺-ATPase, an enzyme involved in calcium ion transport. Chlorotrimethylphosphine gold(I) inhibits this enzyme by binding to its active site, leading to a decrease in enzyme activity. This inhibition can affect various cellular processes, including muscle contraction and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorotriphenylphosphine gold(I): Similar in structure but with triphenylphosphine as the ligand.
Chlorotriethylphosphine gold(I): Similar in structure but with triethylphosphine as the ligand.
Dichloro(2-pyridinecarboxylate) gold(III): A gold(III) complex with different ligands and oxidation state.
Uniqueness
Chlorotrimethylphosphine gold(I) is unique due to its specific ligand (trimethylphosphine) and its gold(I) oxidation state. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for various applications in catalysis and medicine .
Propriétés
Formule moléculaire |
C3H9AuClP |
|---|---|
Poids moléculaire |
308.50 g/mol |
Nom IUPAC |
gold(1+);trimethylphosphane;chloride |
InChI |
InChI=1S/C3H9P.Au.ClH/c1-4(2)3;;/h1-3H3;;1H/q;+1;/p-1 |
Clé InChI |
BVRRHCPRDPAYFI-UHFFFAOYSA-M |
SMILES canonique |
CP(C)C.[Cl-].[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B12346345.png)
![2-{[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346355.png)
![(E)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12346358.png)
![[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12346360.png)

![N-benzyl-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346383.png)


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B12346391.png)
![3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B12346394.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12346395.png)
![Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12346399.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide](/img/structure/B12346400.png)
![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B12346404.png)
